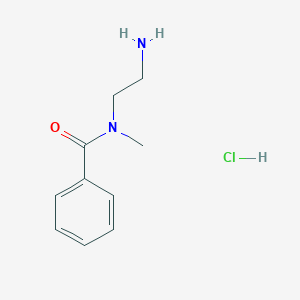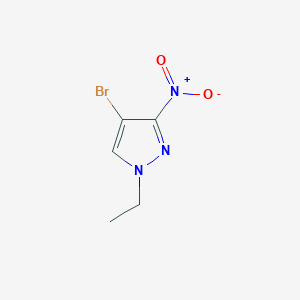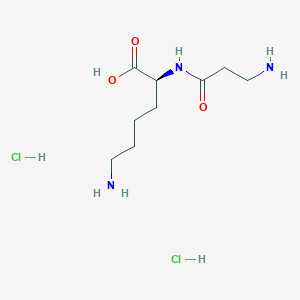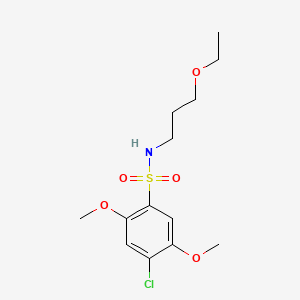
N-(2-Aminoethyl)-N-methylbenzamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Aminoethyl)acetamide is an organic building block . It’s used in the preparation of mixed two-component monolayers on glassy carbon and in the synthesis of lysidine .
Synthesis Analysis
The synthesis of related compounds often involves the reaction of amines with other organic compounds . For example, N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane can be mechanically mixed with bisphenol A epoxy resin to form silylated epoxy resin .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, an infrared spectrometer and differential scanning calorimeter can be used to investigate the chemical structure and phase transition temperature of a compound .Chemical Reactions Analysis
N-(2-Aminoethyl) ethanolamine has been shown to alter the structure of the extracellular matrix produced by primary dermal fibroblasts .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For example, N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane has a molecular weight of 206.36 g/mol .Applications De Recherche Scientifique
Analogs and Derivatives in Research
Synthetic Opioid Research : Studies on synthetic opioids, particularly non-fentanil novel synthetic opioid receptor agonists, provide insight into the chemical and pharmacological investigations into N-substituted benzamides and acetamides. Such research is crucial for understanding the impact of these compounds on drug markets and their pharmacokinetic profiles (Sharma et al., 2018).
Insect Repellent Efficacy and Safety : The efficacy and safety of N,N-diethyl-3-methylbenzamide (DEET), a compound with a similar functional group, have been extensively reviewed. This research provides insights into the application patterns, physical activities, and environmental factors affecting the protection efficacy against various insects (Qiu et al., 1998).
Environmental Presence and Effects of Parabens : Research on parabens, which share the benzoic structure with N-(2-Aminoethyl)-N-methylbenzamide hydrochloride, highlights their occurrence, fate, and behavior in aquatic environments. Such studies are vital for understanding the environmental impact of similar compounds (Haman et al., 2015).
Radiation Damage Recovery Inhibition : Investigations into the inhibition of recovery from ionizing radiation damage in mammalian cells include the study of chemical agents like 3-aminobenzamide, offering a basis for exploring the potential therapeutic applications of similar compounds in enhancing radiotherapy outcomes (Kelland & Steel, 1988).
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s possible that it interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways .
Result of Action
Similar compounds have been known to exert various biological activities, which could potentially be applicable to this compound .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(2-Aminoethyl)-N-methylbenzamide;hydrochloride. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(2-aminoethyl)-N-methylbenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c1-12(8-7-11)10(13)9-5-3-2-4-6-9;/h2-6H,7-8,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWXFOHEHQWJQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)C(=O)C1=CC=CC=C1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-fluorophenyl)-2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2629782.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2629786.png)

![6-(4-Cyclopropylsulfonyl-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2629789.png)


![[(1-Propyl-1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/no-structure.png)
![5-(2-methoxyethyl)-3-oxo-2-phenyl-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2629797.png)

